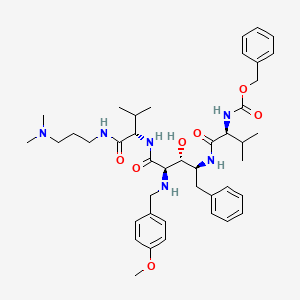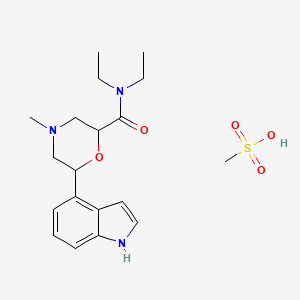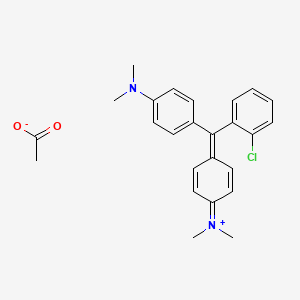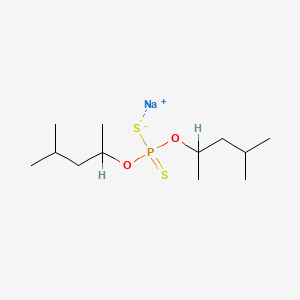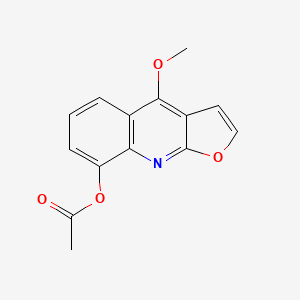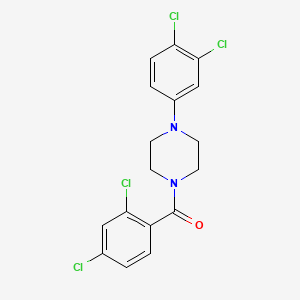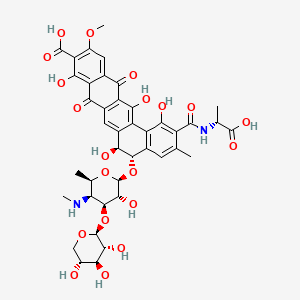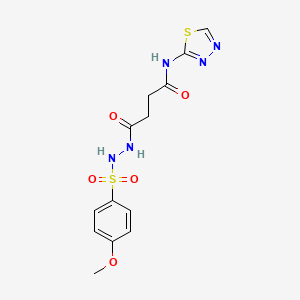
Benzimidazole, 6-chloro-2-((p-nitrophenoxy)methyl)-1-((2-thiazolylamino)methyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzimidazole, 6-chloro-2-((p-nitrophenoxy)methyl)-1-((2-thiazolylamino)methyl)- is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole, 6-chloro-2-((p-nitrophenoxy)methyl)-1-((2-thiazolylamino)methyl)- typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of p-Nitrophenoxy Group: The p-nitrophenoxy group can be attached through nucleophilic substitution reactions, where a nitrophenol derivative reacts with a suitable leaving group on the benzimidazole core.
Incorporation of Thiazolylamino Group: The thiazolylamino group can be introduced through amination reactions, where a thiazole derivative reacts with an amine group on the benzimidazole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Benzimidazole, 6-chloro-2-((p-nitrophenoxy)methyl)-1-((2-thiazolylamino)methyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Amines, thiols; reactions may require the presence of a base or catalyst to facilitate the substitution process.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzimidazole derivatives, while reduction can produce reduced forms with altered functional groups.
科学研究应用
Benzimidazole, 6-chloro-2-((p-nitrophenoxy)methyl)-1-((2-thiazolylamino)methyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent due to its unique chemical structure.
Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and antiparasitic activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
作用机制
The mechanism of action of benzimidazole, 6-chloro-2-((p-nitrophenoxy)methyl)-1-((2-thiazolylamino)methyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes, such as DNA replication or protein synthesis.
Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.
Disrupting Cellular Structures: Interfering with the integrity of cellular membranes or cytoskeletal components, resulting in altered cell morphology and function.
相似化合物的比较
Benzimidazole, 6-chloro-2-((p-nitrophenoxy)methyl)-1-((2-thiazolylamino)methyl)- can be compared with other similar compounds, such as:
Benzimidazole Derivatives: Compounds with different substituents on the benzimidazole core, such as 2-aminobenzimidazole or 5-nitrobenzimidazole.
Thiazole Derivatives: Compounds containing the thiazole ring, such as 2-aminothiazole or 4-methylthiazole.
Phenoxy Derivatives: Compounds with phenoxy groups, such as 4-chlorophenoxyacetic acid or 2,4-dichlorophenoxyacetic acid.
Uniqueness
The uniqueness of benzimidazole, 6-chloro-2-((p-nitrophenoxy)methyl)-1-((2-thiazolylamino)methyl)- lies in its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the chloro, nitrophenoxy, and thiazolylamino groups allows for diverse reactivity and interactions with biological targets, making it a valuable compound for research and development.
属性
CAS 编号 |
84138-28-3 |
|---|---|
分子式 |
C18H14ClN5O3S |
分子量 |
415.9 g/mol |
IUPAC 名称 |
N-[[6-chloro-2-[(4-nitrophenoxy)methyl]benzimidazol-1-yl]methyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H14ClN5O3S/c19-12-1-6-15-16(9-12)23(11-21-18-20-7-8-28-18)17(22-15)10-27-14-4-2-13(3-5-14)24(25)26/h1-9H,10-11H2,(H,20,21) |
InChI 键 |
CVBNNJVKMWQLKT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC2=NC3=C(N2CNC4=NC=CS4)C=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


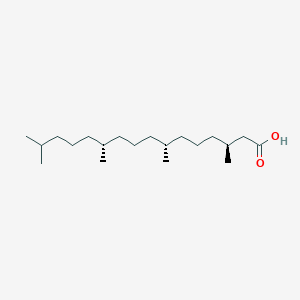
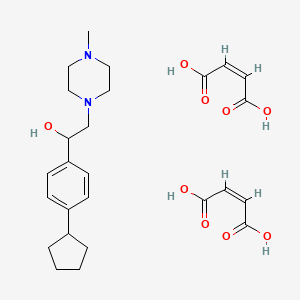
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-1-hydroxytridec-5-en-7,9,11-triyn-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12782931.png)
